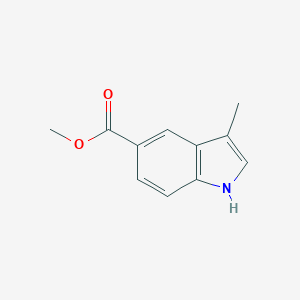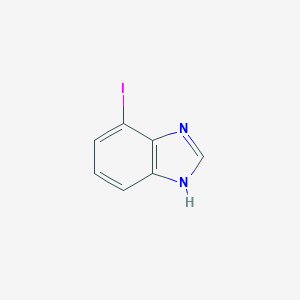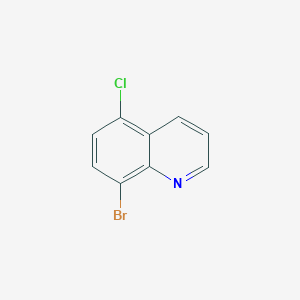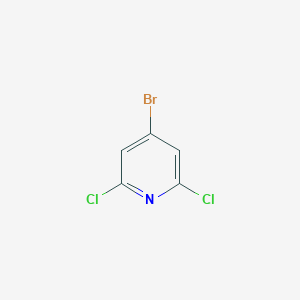![molecular formula C10H7NO3S B079560 5-[(2-Hidroxifenil)metilen]-1,3-tiazolidina-2,4-diona CAS No. 6325-94-6](/img/structure/B79560.png)
5-[(2-Hidroxifenil)metilen]-1,3-tiazolidina-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound with the molecular formula C10H7NO3S. It is known for its unique structure, which includes a thiazolidine ring and a hydroxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Aplicaciones Científicas De Investigación
5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential antimicrobial and antioxidant properties, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of 5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is bacterial proteins . These proteins play a crucial role in the survival and proliferation of bacteria, making them an effective target for antibacterial agents .
Mode of Action
The compound interacts with its bacterial protein targets through a process known as molecular docking . This interaction results in a high binding affinity, which effectively inhibits the function of the bacterial proteins . The disruption of these proteins can lead to the death of the bacteria, thus exhibiting the compound’s antibacterial properties .
Biochemical Pathways
Given its antibacterial properties, it can be inferred that the compound likely disrupts essential biochemical pathways in bacteria, leading to their death .
Result of Action
The result of the action of 5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is the inhibition of bacterial growth . The compound exhibits antimicrobial activity against all tested microorganisms, except Candida albicans isolate . This makes it effective as an antibacterial agent, particularly against E. coli .
Análisis Bioquímico
Biochemical Properties
Cellular Effects
It has been shown to have antimicrobial activity against all tested microorganisms except Candida albicans isolate .
Molecular Mechanism
The molecular mechanism of action of 5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is not fully understood. It has been shown to have a high binding affinity for E. coli, making it effective as an antibacterial agent for E. coli .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-hydroxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted thiazolidines, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
5-[(2-Hydroxyphenyl)methylidene]-1,3-selenazolidine-2,4-dione: Similar structure but contains selenium instead of sulfur.
5-(Arylmethylidene)-2,4,6-pyrimidine-2,4,6 (1H,3H,5H)-triones: Similar in terms of the arylmethylidene group but different core structure
Uniqueness
5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific combination of a thiazolidine ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-4-2-1-3-6(7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVVCHFDGJEVTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6325-94-6 |
Source


|
| Record name | 5-(2-HYDROXY-BENZYLIDENE)-THIAZOLIDINE-2,4-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)












